Rubiadin 1-methyl ether Rubiadin 1-methyl ether Rubiadin 1-methyl ether is a natural product found in Hymenodictyon orixense, Coelospermum paniculatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7460-43-7
VCID: VC20771344
InChI: InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
SMILES: CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

Rubiadin 1-methyl ether

CAS No.: 7460-43-7

Cat. No.: VC20771344

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Rubiadin 1-methyl ether - 7460-43-7

Specification

CAS No. 7460-43-7
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
Standard InChI Key NTBUBTCXACOEEC-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Canonical SMILES CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Appearance Orange powder

Introduction

Chemical Structure and Properties

Chemical Identification

Rubiadin 1-methyl ether (CAS: 7460-43-7) is an anthraquinone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . This compound is characterized by a hydroxyl group at position 3, a methoxy group at position 1, and a methyl substitution at position 2 on the anthraquinone backbone. It is also known by several synonyms including 3-Hydroxy-1-methoxy-2-methylanthraquinone, 3-Hydroxy-1-methoxy-2-methylanthracene-9,10-dione, and 9,10-Anthracenedione, 3-hydroxy-1-methoxy-2-methyl- .

Physical and Chemical Properties

Rubiadin 1-methyl ether appears as a yellow powder with distinct physicochemical properties that make it suitable for various experimental studies . The compound has a melting point of 291°C and a predicted boiling point of 502.2±50.0°C . Its density has been predicted to be approximately 1.356±0.06 g/cm³, and it has an estimated LogP value of 2.073, indicating moderate lipophilicity . The compound has a predicted pKa value of 7.40±0.20, which influences its behavior in biological systems .

PropertyValue
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.26 g/mol
Melting Point291°C
Boiling Point502.2±50.0°C (Predicted)
Density1.356±0.06 g/cm³ (Predicted)
Physical FormYellow powder
LogP2.073 (estimated)
pKa7.40±0.20 (Predicted)

Solubility and Stability

Rubiadin 1-methyl ether demonstrates good solubility in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile makes it convenient for laboratory research and pharmaceutical applications. For experimental purposes, the compound is typically dissolved in DMSO at concentrations of up to 10 mM, and can be stored at -20°C for extended periods while maintaining stability . When used in in vivo studies, it is often dissolved in a solution of sterile saline (0.9% NaCl), polysorbate-20 (5%, Tween-20), and dimethyl sulfoxide (5%, DMSO) to achieve appropriate delivery .

Natural Sources and Isolation Methods

Plant Sources

Rubiadin 1-methyl ether is a natural compound that has been isolated from various plant species. It is primarily extracted from the roots of Morinda officinalis, a plant belonging to the Rubiaceae family. Another significant source is Pentas schimperi, from which the compound has been successfully isolated for research purposes . These plants have been traditionally used in various medicinal systems, which led to the scientific investigation of their active constituents, including Rubiadin 1-methyl ether.

Extraction and Isolation Techniques

The extraction process for Rubiadin 1-methyl ether typically involves multiple steps to obtain the pure compound from plant materials. According to documented procedures, dried roots of the source plant (such as Pentas schimperi) are extracted using methanol (3 × 6 L) and conditioned at room temperature for 72 hours to produce a crude extract after filtration and vacuum evaporation . This extract is then subjected to column chromatography to isolate Rubiadin 1-methyl ether from other compounds present in the extract . The isolation process requires careful chromatographic separation techniques to ensure high purity of the final product.

Biosynthetic Pathways

The biosynthesis of Rubiadin 1-methyl ether in plants occurs via specific biochemical pathways. Research indicates that this compound is biosynthesized through the polyketide and chorismate/o-succinylbenzoic acid pathways . These pathways involve a series of enzymatic reactions that construct the anthraquinone skeleton and introduce the specific functional groups characteristic of Rubiadin 1-methyl ether. Understanding these biosynthetic routes is valuable for potential biotechnological production methods and for explaining the compound's natural occurrence in specific plant families.

Biological and Pharmacological Activities

Anti-inflammatory and Immunomodulatory Effects

Rubiadin 1-methyl ether has demonstrated significant anti-inflammatory and immunomodulatory properties in both in vitro and in vivo studies. Research has shown that this compound effectively inhibits various pro-inflammatory parameters while enhancing anti-inflammatory responses . In in vitro experiments using RAW 264.7 macrophages induced by lipopolysaccharide (LPS), Rubiadin 1-methyl ether inhibited the production of nitric oxide (NOx), interleukin-6 (IL-6), and interleukin-1β (IL-1β) . Additionally, it increased the rate of macrophage apoptosis, which is an important mechanism for resolving inflammation .

In vivo studies using a mouse model of acute lung injury (ALI) induced by LPS have further confirmed these anti-inflammatory properties. When administered to mice with ALI, Rubiadin 1-methyl ether significantly decreased leukocyte infiltration, fluid leakage, NOx levels, and myeloperoxidase (MPO) activity in the lungs . It also reduced the levels of pro-inflammatory cytokines including IL-6, IL-12p70, interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in the bronchoalveolar lavage fluid (BALF) . Importantly, the compound increased the levels of the anti-inflammatory cytokine IL-10, suggesting an immunomodulatory mechanism of action .

NF-κB Inhibition and Other Molecular Targets

One of the key mechanisms behind the anti-inflammatory effects of Rubiadin 1-methyl ether appears to be inhibition of the nuclear factor kappa B (NF-κB) pathway. Studies have shown that this compound suppresses osteoclast-mediated bone resorption by inhibiting NF-κB p65 phosphorylation, IκBα degradation, and nuclear translocation of p65. NF-κB is a central transcription factor in inflammatory responses, and its inhibition leads to downregulation of various pro-inflammatory mediators.

Other Biological Activities

Beyond its anti-inflammatory properties, Rubiadin 1-methyl ether has shown a range of other biological activities. It has demonstrated anti-infective properties, particularly against Plasmodium falciparum (the malaria parasite) with an IC50 of 30–40 μg/mL. The compound also exhibits photodynamic activity, acting as a Type I photosensitizer that generates reactive oxygen species (ROS) under light exposure.

Research Findings on Anti-inflammatory Mechanisms

In Vitro Studies

In vitro research has provided valuable insights into how Rubiadin 1-methyl ether exerts its anti-inflammatory effects at the cellular level. Studies using RAW 264.7 macrophages have been particularly informative. When these cells were pretreated with the compound before LPS stimulation (1 μg/mL), researchers observed significant inhibition of inflammatory mediators after 24 hours .

The compound's cytotoxicity effect was evaluated using the MTT assay, testing doses ranging from 1 to 300 μM. Results indicated that at appropriate concentrations, Rubiadin 1-methyl ether could inhibit inflammation without causing significant cytotoxicity . This ability to modulate inflammatory responses without excessive cell death is an important consideration for potential therapeutic applications.

Key findings from in vitro studies include:

  • Inhibition of nitric oxide (NOx) production in LPS-stimulated macrophages

  • Reduction of pro-inflammatory cytokines IL-6 and IL-1β

  • Effect on macrophage apoptosis, which plays a role in resolving inflammation

  • Possible modulation of TNF-α, although results on this cytokine vary between studies

In Vivo Models of Acute Lung Injury

Research using animal models has further validated the anti-inflammatory potential of Rubiadin 1-methyl ether. In a mouse model of acute lung injury (ALI) induced by LPS (5 mg/kg), the compound was administered and pro- and anti-inflammatory parameters were analyzed after 12 hours using the bronchoalveolar lavage fluid (BALF) .

The compound demonstrated impressive anti-inflammatory activity in this model. It significantly reduced leukocyte infiltration into the lungs, a key marker of pulmonary inflammation . It also decreased fluid leakage, which is associated with the increased vascular permeability that occurs during inflammation . These effects suggest that Rubiadin 1-methyl ether may help preserve lung barrier function during inflammatory conditions.

Biochemical analyses showed that the compound reduced levels of multiple pro-inflammatory cytokines in the BALF, including IL-6, IL-12p70, IFN-γ, TNF-α, and MCP-1 . It also decreased MPO activity, which is a marker of neutrophil infiltration . Notably, Rubiadin 1-methyl ether increased levels of IL-10, an anti-inflammatory cytokine that plays a crucial role in limiting and resolving inflammatory responses . This dual action—reducing pro-inflammatory mediators while enhancing anti-inflammatory cytokines—suggests a sophisticated immunomodulatory mechanism rather than simple immunosuppression.

SupplierPurityPrice RangeForm
TargetMol Chemicals Inc.98.32%US $40.00-278.00 / mgNot specified
Shaanxi Dideu Medichem Co. Ltd99.0%US $0.10 / KGNot specified
Career Henan Chemical Co95%-99%US $1.00 / kgNot specified

It should be noted that there is significant variation in the listed prices, which may reflect differences in purity, quantity, or market positioning. Researchers should verify current pricing and specifications directly with suppliers.

Future Research Directions

Mechanism of Action Studies

While research has demonstrated the anti-inflammatory and immunomodulatory effects of Rubiadin 1-methyl ether, the precise molecular mechanisms underlying many of its biological activities remain to be fully elucidated . Future studies should focus on identifying specific cellular and molecular targets, pathway interactions, and structure-activity relationships. This knowledge would be valuable for optimizing the compound's therapeutic potential and possibly developing derivatives with enhanced properties.

Structural Modifications

Structure-activity relationship studies could lead to the development of Rubiadin 1-methyl ether derivatives with improved properties. Modifications to enhance bioavailability, target specificity, or potency while reducing potential side effects would be valuable avenues for investigation. Computational approaches, such as the molecular docking studies already conducted for anticancer properties , could guide these structural modification efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator